Methyl 3-{[(4-methoxyphenyl)methyl]amino}-2-methylpropanoate
Overview
Description
“Methyl 3-{[(4-methoxyphenyl)methyl]amino}-2-methylpropanoate” is a chemical compound with the molecular formula C13H19NO3 . It is a complex organic molecule that falls under the category of esters .
Molecular Structure Analysis
The molecular structure of “this compound” is determined by its molecular formula, C13H19NO3 . The molecule includes a methoxyphenyl group, a methylamino group, and a methylpropanoate group .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 237.29 . It has a density of 1.0720 g/cm3 and a boiling point of 144-145 °C (under a pressure of 3 Torr) .Scientific Research Applications
Flavor Chemistry in Foods
Research on branched aldehydes, akin to Methyl 3-{[(4-methoxyphenyl)methyl]amino}-2-methylpropanoate, reveals their significance as flavor compounds in various food products. The production and degradation of these compounds from amino acids have been reviewed, highlighting the influence of metabolic conversions, microbial activity, and food composition on flavor profiles. This knowledge is crucial for controlling the formation of desired aldehyde levels in foods (Smit, Engels, & Smit, 2009).
Organic Synthesis
Methyl-2-formyl benzoate, similar in structure to the compound , is recognized for its wide range of pharmacological activities and serves as an essential precursor in the synthesis of bioactive molecules. Its versatility as a substrate in organic synthesis underscores its significance in preparing compounds with pharmaceutical applications, demonstrating the compound's utility in synthetic chemistry and the pharmaceutical industry (Farooq & Ngaini, 2019).
Fluorescent Chemosensors
4-Methyl-2,6-diformylphenol (DFP), a compound related in function to this compound, is a crucial fluorophoric platform for developing chemosensors for various analytes. DFP-based compounds have shown high selectivity and sensitivity in detecting metal ions, anions, and neutral molecules, showcasing the role of these compounds in developing advanced sensing technologies (Roy, 2021).
Biodegradable Polymers
Polyhydroxyalkanoate (PHA), a biodegradable microbial polymer, involves metabolic pathways that may incorporate similar ester bonds as found in this compound. PHAs, synthesized from hydroxyalkanoic acids, demonstrate the potential of related chemical structures in producing renewable, biodegradable materials with broad applications, highlighting sustainability in material science (Amara, 2010).
Properties
IUPAC Name |
methyl 3-[(4-methoxyphenyl)methylamino]-2-methylpropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-10(13(15)17-3)8-14-9-11-4-6-12(16-2)7-5-11/h4-7,10,14H,8-9H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVASGPMJVJXIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1=CC=C(C=C1)OC)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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